molecular formula C26H25BrN2O4 B12017937 4-BR-2-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 767339-04-8

4-BR-2-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12017937
CAS No.: 767339-04-8
M. Wt: 509.4 g/mol
InChI Key: DKHLBZXGBVIYGQ-RWPZCVJISA-N
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Preparation Methods

The synthesis of 4-BR-2-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:

    Formation of the phenoxyacetyl intermediate: This step involves the reaction of 5-isopropyl-2-methylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate.

    Hydrazonation: The phenoxyacetyl intermediate is then reacted with hydrazine to form the carbohydrazonoyl intermediate.

    Bromination: The carbohydrazonoyl intermediate is brominated to introduce the bromine atom.

    Esterification: Finally, the brominated intermediate is esterified with benzoic acid to form the final product.

Chemical Reactions Analysis

4-BR-2-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-BR-2-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BR-2-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-BR-2-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

767339-04-8

Molecular Formula

C26H25BrN2O4

Molecular Weight

509.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C26H25BrN2O4/c1-17(2)20-10-9-18(3)24(14-20)32-16-25(30)29-28-15-21-13-22(27)11-12-23(21)33-26(31)19-7-5-4-6-8-19/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+

InChI Key

DKHLBZXGBVIYGQ-RWPZCVJISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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